molecular formula C22H22O12 B12470818 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

Cat. No.: B12470818
M. Wt: 478.4 g/mol
InChI Key: DMXHXBGUNHLMQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nepitrin can be synthesized through the glycosylation of nepetin. The process involves the reaction of nepetin with a suitable glycosyl donor under acidic conditions to form Nepitrin. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of Nepitrin involves the extraction of the compound from natural sources such as Scrophularia striata. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Nepitrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nepitrin has a wide range of scientific research applications, including:

Mechanism of Action

Nepitrin exerts its effects primarily through its anti-inflammatory and antioxidant activities. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals. The compound also modulates the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nepitrin

Nepitrin is unique due to its specific glycosylation at the 7-position, which enhances its solubility and bioavailability compared to other flavonoids. This glycosylation also contributes to its distinct pharmacological properties, making it a valuable compound for therapeutic applications .

Biological Activity

The compound 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one , also known as Pedaliin, is a flavonoid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24O12
  • CAS Number : 1627598-00-8
  • Molecular Weight : 480.43 g/mol

Antioxidant Activity

One of the primary biological activities attributed to Pedaliin is its antioxidant capacity. Research indicates that flavonoids can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that Pedaliin exhibits significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Pedaliin has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect has been demonstrated in animal models of inflammation where treatment with Pedaliin resulted in reduced edema and pain response .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that Pedaliin can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anticancer Potential

Emerging research suggests that Pedaliin may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, Pedaliin treatment has been associated with G1 phase arrest in breast cancer cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of Pedaliin. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in the Journal of Medicinal Food assessed the antioxidant and anti-inflammatory effects of Pedaliin in a rat model of arthritis. The results indicated that rats treated with Pedaliin showed a significant reduction in oxidative stress markers and inflammatory cytokines compared to the control group .

Study 2: Anticancer Activity

In a laboratory study published in Phytotherapy Research, researchers explored the anticancer effects of Pedaliin on human breast cancer cells. The findings demonstrated that treatment with Pedaliin led to significant reductions in cell viability and increased apoptosis rates .

Study 3: Neuroprotection

A recent investigation examined the neuroprotective effects of Pedaliin on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that Pedaliin significantly reduced cell death and preserved mitochondrial function, suggesting its potential role in preventing neurodegeneration .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHXBGUNHLMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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